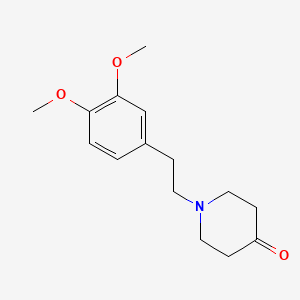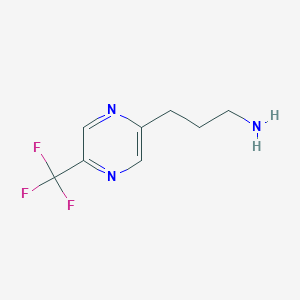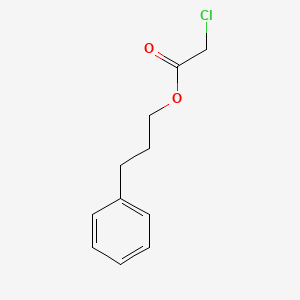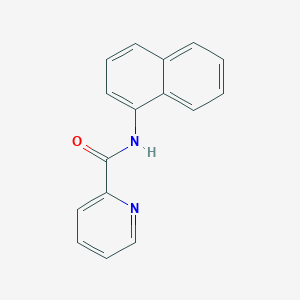
N-(2-Morpholinoethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Morpholinoethyl)benzamide is a benzamide derivative that contains a morpholine ring as its main structural characteristic. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry. One of its well-known derivatives is moclobemide, a reversible inhibitor of monoamine oxidase-A (MAO-A), used in the treatment of depressive disorders .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of N-(2-Morpholinoethyl)benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 2-morpholinoethylamine in a water-immiscible solvent medium. The product is then dissolved by processing the reaction mixture with aqueous alkaline solutions, followed by separation from the organic layer and filtering . Another method involves the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and purity. The process often includes steps such as oxidative decarboxylation and morpholine addition to provide the desired benzamide derivative .
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Morpholinoethyl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The conditions for these reactions vary depending on the desired product and the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield amines .
Wissenschaftliche Forschungsanwendungen
N-(2-Morpholinoethyl)benzamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in studies related to neurotransmission and intracellular signal transduction.
Medicine: Its derivative, moclobemide, is used as an antidepressant due to its selective inhibition of MAO-A.
Industry: It is used in the production of pharmaceuticals, paper, and plastic.
Wirkmechanismus
The mechanism of action of N-(2-Morpholinoethyl)benzamide, particularly its derivative moclobemide, involves the selective, reversible inhibition of MAO-A. This inhibition leads to a decrease in the metabolism and destruction of monoamines in neurotransmitters, resulting in an increase in monoamines and the relief of depressive symptoms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N-(2-Morpholinoethyl)benzamide include:
Metoclopramide: A benzamide derivative with neuroleptic properties that binds to D2-dopamine receptors.
Sulpiride: Another benzamide derivative with neuroleptic properties.
Tiapride: A benzamide derivative used for its neuroleptic properties.
Uniqueness
This compound is unique due to its reversible inhibition of MAO-A, which differentiates it from other benzamide derivatives that may have irreversible or non-selective actions. This selectivity and reversibility make it particularly useful in the treatment of depressive disorders .
Eigenschaften
CAS-Nummer |
4476-13-5 |
|---|---|
Molekularformel |
C13H18N2O2 |
Molekulargewicht |
234.29 g/mol |
IUPAC-Name |
N-(2-morpholin-4-ylethyl)benzamide |
InChI |
InChI=1S/C13H18N2O2/c16-13(12-4-2-1-3-5-12)14-6-7-15-8-10-17-11-9-15/h1-5H,6-11H2,(H,14,16) |
InChI-Schlüssel |
VFQYQYRTIQWWPE-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1CCNC(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[cyclohexyl(methyl)carbamoselenoyl] N-cyclohexyl-N-methylcarbamodiselenoate](/img/structure/B14162419.png)
![3-Imino-5,7-dimethyl-4a,7a-diphenyloctahydro-6H-imidazo[4,5-E][1,2,4]triazin-6-one](/img/structure/B14162427.png)

![N-[(2S,3S)-5-[(2S)-1-hydroxypropan-2-yl]-3-methyl-2-[[methyl-[(4-phenoxyphenyl)methyl]amino]methyl]-6-oxo-3,4-dihydro-2H-1,5-benzoxazocin-10-yl]-4-pyridinecarboxamide](/img/structure/B14162456.png)


![(6E)-6-[(1-benzyl-2,5-dimethylpyrrol-3-yl)methylidene]-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B14162467.png)

![(2E)-N-(4-methoxybenzyl)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinecarbothioamide](/img/structure/B14162491.png)




